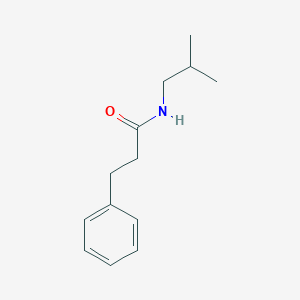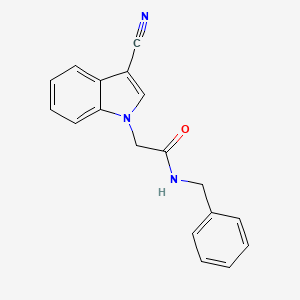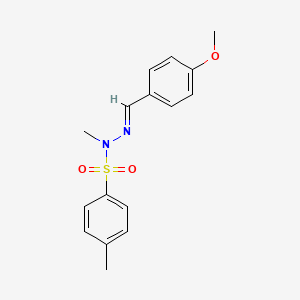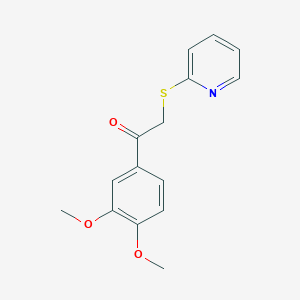![molecular formula C16H20N4O B5576733 N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.16371127 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has shown that dihydropyridine derivatives, which are structurally related to N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide, exhibit antimicrobial activities. The synthesis of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines was investigated for their antimicrobial potential, highlighting the relevance of these compounds in developing new antimicrobial agents (D. Joshi, 2015).
Anti-inflammatory and Analgesic Effects
Further studies have focused on the anti-inflammatory and analgesic properties of pyrimidine derivatives, which share a core structural motif with this compound. Compounds synthesized from 3-Aminobenzonitrile and 2-amino-4-phenyl thiazole showed significant anti-inflammatory and analgesic activities in preclinical models, suggesting potential therapeutic applications in managing pain and inflammation (S. Sondhi et al., 2005).
Anticholinergic Activity
The anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide stereoisomers was investigated, revealing significant differences in potency among the isomers. This study provided insights into the structure-activity relationships of these compounds, contributing to the development of drugs for treating overactive detrusor syndrome (H. Oyasu et al., 1994).
Pesticide Chemistry
In agricultural research, the interaction between certain herbicides structurally related to this compound led to the formation of unexpected hybrid residues in soil. This finding underscores the complexity of chemical interactions in the environment and the potential for novel compound formation with unique properties (R. Bartha, 1969).
Neuroprotective Properties
Research into Parkinsonism-inducing neurotoxins revealed that derivatives of N-methyl-4-phenylpyridine, structurally related to this compound, have selective toxicity towards dopamine neurons due to their uptake mechanisms. These findings have implications for understanding the pathogenesis of neurodegenerative diseases and developing potential therapeutic interventions (J. Javitch et al., 1985).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and development of pyridazine derivatives would likely involve the design and synthesis of new compounds with improved pharmacological activity and reduced side effects. This could involve modifications to the pyridazine ring or the addition of new functional groups .
Propiedades
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-4-5-16(21)18-14-9-7-13(8-10-14)17-15-11-6-12(2)19-20-15/h6-11H,3-5H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQATAPEXCXQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5576671.png)
![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperidine](/img/structure/B5576676.png)

![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)
![methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate](/img/structure/B5576703.png)
![(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B5576725.png)
![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)

![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)
